molecular formula C17H26N5O10P B13393000 (((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate

(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate

Cat. No.: B13393000
M. Wt: 491.4 g/mol
InChI Key: MIUJZEQIPSOLNM-UHFFFAOYSA-N
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Description

The compound “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” is a complex organic molecule with significant applications in various scientific fields. It is characterized by its intricate structure, which includes a purine base, a phosphoryl group, and multiple methylene and isopropyl groups. This compound is known for its potential use in medicinal chemistry, particularly in antiviral therapies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” involves multiple steps, starting with the preparation of the purine base. The key steps include:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives.

    Attachment of the Propan-2-yl Group: The propan-2-yl group is introduced via alkylation reactions.

    Phosphorylation: The phosphoryl group is added using phosphorylating agents under controlled conditions.

    Formation of the Dicarbonate: The final step involves the reaction with isopropyl methyl dicarbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the methylene groups.

    Reduction: Reduction reactions can occur at the phosphoryl group, leading to the formation of different phosphonate derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylene and isopropyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions include various phosphorylated derivatives, oxidized purine bases, and substituted methylene compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, the compound is studied for its potential as an antiviral agent. Its ability to inhibit viral replication makes it a candidate for the development of new antiviral drugs.

Medicine

In medicine, the compound is explored for its therapeutic potential in treating viral infections. Its mechanism of action involves the inhibition of viral enzymes, preventing the replication of the virus.

Industry

In the industrial sector, the compound is used in the production of pharmaceuticals and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” involves its interaction with viral enzymes. The compound inhibits the activity of these enzymes, thereby blocking the replication of the virus. The molecular targets include viral polymerases and proteases, which are essential for viral replication.

Comparison with Similar Compounds

Similar Compounds

    Tenofovir Disoproxil Fumarate: An antiviral agent used in the treatment of HIV and hepatitis B.

    Adefovir Dipivoxil: Another antiviral compound with a similar mechanism of action.

    Cidofovir: Used in the treatment of cytomegalovirus infections.

Uniqueness

The uniqueness of “(((((1-(6-Amino-9h-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) isopropyl methyl dicarbonate” lies in its specific structure, which allows for a broader range of chemical modifications. This makes it a valuable compound for the development of new antiviral therapies with potentially improved efficacy and reduced side effects.

Properties

Molecular Formula

C17H26N5O10P

Molecular Weight

491.4 g/mol

IUPAC Name

[1-(6-aminopurin-9-yl)propan-2-yloxymethyl-(methoxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C17H26N5O10P/c1-11(2)32-17(24)28-9-31-33(25,30-8-27-16(23)26-4)10-29-12(3)5-22-7-21-13-14(18)19-6-20-15(13)22/h6-7,11-12H,5,8-10H2,1-4H3,(H2,18,19,20)

InChI Key

MIUJZEQIPSOLNM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC

Origin of Product

United States

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